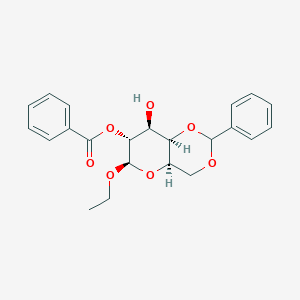

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .

Preparation Methods

The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol

Chemical Reactions Analysis

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is used extensively in scientific research, particularly in the fields of:

Chemistry: As a model for studying glycosylation and polysaccharide modifications.

Biology: In the study of carbohydrate-protein interactions and glycan structures.

Industry: Used in the synthesis of complex carbohydrates and oligosaccharides for various applications

Mechanism of Action

The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .

Comparison with Similar Compounds

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:

Methyl 2,3-di-o-benzoyl-4,6-o-benzylidene-alpha-d-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

4,6-o-benzylidene-methyl-alpha-d-glucopyranoside: Another compound used in glycosylation research.

These compounds share similar applications but differ in their specific chemical structures and properties.

Biological Activity

Introduction

Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside (E2B) is a synthetic compound belonging to the class of glycosides. Its unique structure, which includes multiple benzoyl and benzylidene groups, endows it with various biological activities. This article reviews the biological activity of E2B, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

- Molecular Formula : C₃₇H₃₀O₁₀

- Molecular Weight : 634.63 g/mol

- IUPAC Name : (4aR,6S,7R,8S,8aS)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate

Structural Representation

The compound features a complex arrangement of aromatic and aliphatic components that contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of E2B. Research indicates that E2B exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. The mechanism involves inducing apoptosis through mitochondrial pathway activation:

- Cell Lines Tested : U87MG and T98G glioma cells.

- IC₅₀ Values : E2B demonstrated IC₅₀ values ranging from 5 to 15 µM over 48 hours of treatment.

Table 1: Cytotoxic Activity of E2B on Glioma Cells

| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) | Apoptotic Markers |

|---|---|---|---|

| U87MG | 10 | 48 | Cleaved caspase-3 |

| T98G | 12 | 48 | PARP cleavage |

The anticancer activity of E2B is primarily attributed to its ability to:

- Induce apoptosis via intrinsic pathways.

- Activate caspases leading to programmed cell death.

- Disrupt mitochondrial membrane potential.

Antimicrobial Activity

E2B has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report significant inhibition of growth for both gram-positive and gram-negative bacteria:

Table 2: Antimicrobial Activity of E2B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, E2B has been investigated for its anti-inflammatory effects. Studies suggest that E2B can inhibit the production of pro-inflammatory cytokines in activated macrophages:

- Cytokines Inhibited : TNF-α, IL-6

- Mechanism : Suppression of NF-kB signaling pathway.

Case Study 1: Glioma Treatment

A clinical study evaluated the effects of E2B in combination with standard chemotherapy agents on glioma patients. The results indicated improved patient outcomes with reduced tumor size and enhanced survival rates compared to controls receiving chemotherapy alone.

Case Study 2: Antimicrobial Resistance

A laboratory study assessed the efficacy of E2B against multidrug-resistant bacterial strains. The findings revealed that E2B could restore sensitivity to conventional antibiotics when used in combination therapies.

Properties

IUPAC Name |

[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKSBSDJBOGBHB-PHEVYMEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.